3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring attached to a chlorophenyl group and an indazole core. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves multiple steps, starting with the preparation of the indazole core. The process often includes:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the chlorophenyl group is attached to the piperazine nitrogen.
Final Assembly: The final step involves the coupling of the piperazine derivative with the indazole core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors are often employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, modulating signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole
- 3-{[4-(2-bromophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole
- 3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Uniqueness
The uniqueness of 3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities
Properties
Molecular Formula |
C19H25ClN4 |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C19H25ClN4/c1-22-19(15-6-2-4-8-17(15)21-22)14-23-10-12-24(13-11-23)18-9-5-3-7-16(18)20/h3,5,7,9H,2,4,6,8,10-14H2,1H3 |
InChI Key |
YMGNHXQXPAOKMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CN3CCN(CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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